

# Application Notes: Reactive Red 72 for Viability Staining in Fixed Cells

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## Compound of Interest

Compound Name: C.I. Reactive Red 72

Cat. No.: B1175227

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## Introduction

Accurate discrimination between live and dead cells is critical for robust and reliable data in a wide range of research applications, particularly in flow cytometry and fluorescence microscopy. The inclusion of dead cells in analysis can lead to false positives due to non-specific antibody binding and increased autofluorescence. Fixable viability dyes are essential tools that allow for the exclusion of dead cells from analysis, even after the fixation and permeabilization procedures required for intracellular staining.

**C.I. Reactive Red 72** is a reactive dye that can be employed as a fixable viability stain. This amine-reactive dye covalently binds to free amines on proteins. In live cells with intact plasma membranes, the dye primarily labels surface proteins, resulting in dim staining. However, in dead cells with compromised membranes, the dye enters the cell and reacts with the much more abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This difference in fluorescence intensity allows for the clear distinction between live and dead cell populations, a staining pattern that is preserved through fixation and permeabilization.

## Principle of Staining

The mechanism of action for **C.I. Reactive Red 72** as a fixable viability dye is based on the integrity of the cell membrane.

- **Live Cells:** The cell membrane is intact, preventing the dye from entering the cytoplasm. The dye can only react with primary amines on the cell surface, resulting in low-level

fluorescence.

- **Dead Cells:** The cell membrane is compromised, allowing the dye to readily enter the cell. The dye then covalently binds to the abundant free amines on intracellular proteins, resulting in a high level of fluorescence.

This covalent linkage ensures that the dye is not washed out during subsequent fixation and permeabilization steps, providing a stable and reliable method for identifying cells that were dead prior to fixation.

## Data Presentation

Table 1: Spectral Properties of **C.I. Reactive Red 72**

Property	Value
C.I. Name	Reactive Red 72
CAS Number	12226-35-6
Molecular Formula	$C_{38}H_{25}N_6Na_3O_{13}S_3$
Excitation (Peak)	~535 nm
Emission (Peak)	~610 nm
Recommended Laser	532 nm or 561 nm
Common Filter Set	PE-Texas Red, PE-Dazzle594

Table 2: Recommended Staining Parameters

Parameter	Recommendation	Notes
Cell Preparation		
Cell Density	1 x 10 <sup>6</sup> cells/mL	Optimal for consistent staining.
Staining Buffer	Protein-free PBS	Proteins in the buffer will compete for dye binding.
Dye Preparation		
Reconstitution	Anhydrous DMSO	Store reconstituted dye at -20°C, protected from light and moisture.
Working Concentration	1:1000 dilution of stock	Titration is recommended for optimal performance with different cell types.
Staining Protocol		
Incubation Time	20-30 minutes	Longer times do not significantly improve staining.
Incubation Temperature	Room Temperature or 4°C	Protect from light during incubation.
Fixation		
Fixative	1-4% Paraformaldehyde	Compatible with standard fixation protocols.

## Experimental Protocols

### Protocol 1: Preparation of **C.I. Reactive Red 72** Stock Solution

- Bring the vial of lyophilized **C.I. Reactive Red 72** and anhydrous DMSO to room temperature.
- Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution (e.g., 50 µL to 25 µg of dye for a 0.5 mg/mL stock).

- Vortex thoroughly until the dye is completely dissolved.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

#### Protocol 2: Viability Staining of Suspension Cells for Flow Cytometry

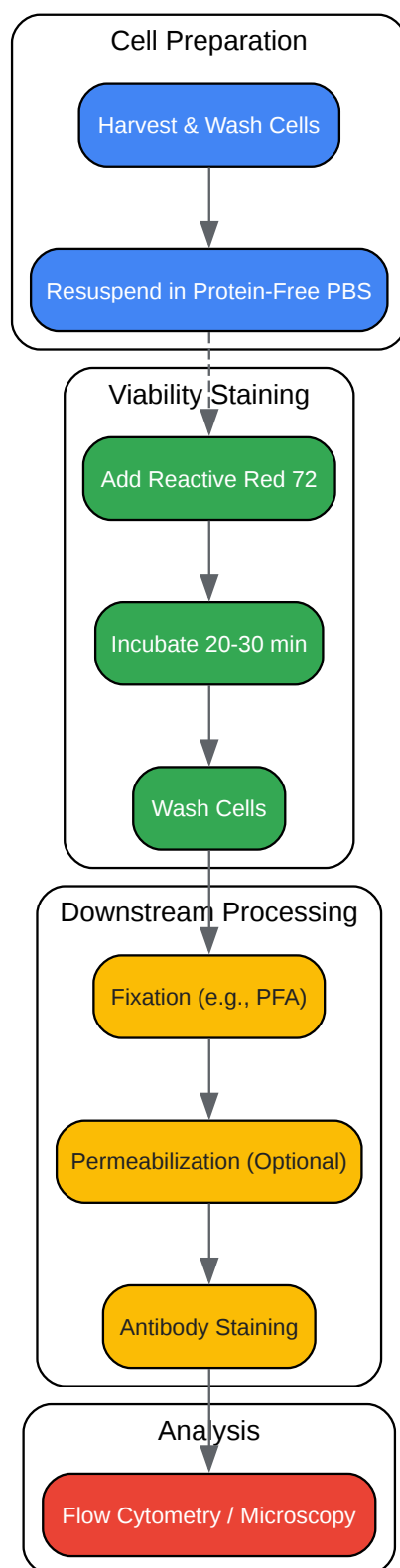
- Harvest cells and wash once with 1-2 mL of protein-free PBS.
- Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 1 mL of protein-free PBS to a concentration of  $1 \times 10^6$  cells/mL.
- Prepare a fresh 1:1000 dilution of the **C.I. Reactive Red 72** stock solution in protein-free PBS.
- Add 1 µL of the diluted dye to the 1 mL of cell suspension.
- Vortex gently and incubate for 20-30 minutes at room temperature or on ice, protected from light.
- Wash the cells twice with 1-2 mL of a standard staining buffer (e.g., PBS with 2% FBS).
- Proceed with your standard protocol for fixation, permeabilization, and intracellular/surface antibody staining.
- Analyze the cells by flow cytometry, using the appropriate laser and emission filters to detect the Reactive Red 72 signal.

#### Protocol 3: Viability Staining of Adherent Cells for Fluorescence Microscopy

- Grow adherent cells on coverslips or in imaging-compatible plates.
- Gently wash the cells twice with protein-free PBS.
- Prepare a fresh 1:1000 dilution of the **C.I. Reactive Red 72** stock solution in protein-free PBS.

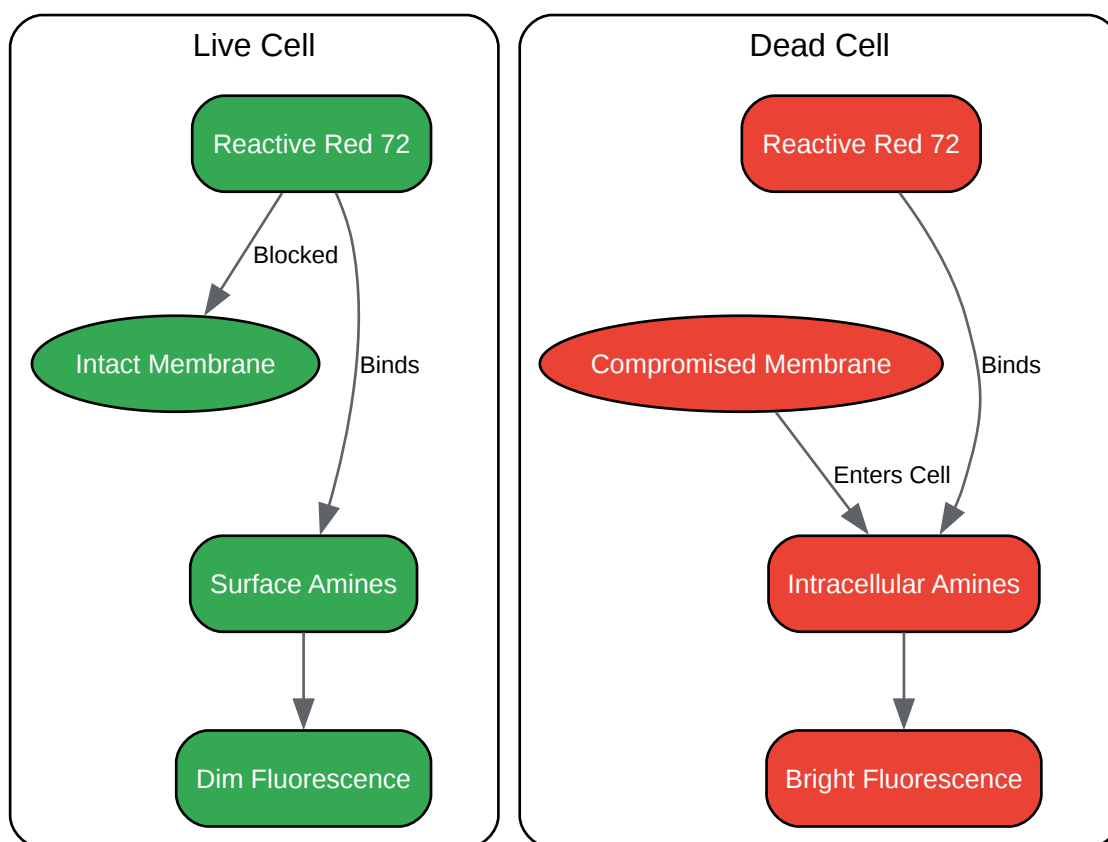
- Add a sufficient volume of the diluted dye to cover the cells.
- Incubate for 20-30 minutes at room temperature, protected from light.
- Gently wash the cells three times with a standard cell culture medium or PBS containing protein.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Proceed with permeabilization and immunofluorescence staining as required.
- Mount the coverslips and visualize using a fluorescence microscope with appropriate filters.

## Visualizations



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Experimental Workflow for Viability Staining.



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#### Mechanism of Amine-Reactive Viability Dyes.

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